Facile construction of the oxaphenalene skeleton by peri ring closure. Formal synthesis of mansonone F
Chemical Communications Pub Date: 2000-06-15 DOI: 10.1039/B001859G
Abstract
A concise and divergent total synthesis of mansonone F has
been accomplished via an efficient construction of the
oxaphenalene skeleton by facile peri ring closure of the naphthol
ether, and an effective preparation of the cyclization precursor starting
from readily available
Recommended Literature
- [1] Official appointments
- [2] Syntheses, structural characterization and properties of transition metal complexes of 5,5′-(1,4-phenylene)bis(1H-tetrazole) (H2bdt), 5′,5′′-(1,1′-biphenyl)-4,4′-diylbis(1H-tetrazole) (H2dbdt) and 5,5′,5′′-(1,3,5-phenylene)tris(1H-tetrazole) (H3btt)†
- [3] Interactions of marine-derived γ-pyrone natural products with phospholipid membranes†
- [4] Circular dichroism based refractive index sensing using chiral metamaterials†
- [5] Selective catalytic oxidation of ammonia over nano Cu/zeolites with different topologies†
- [6] Observing single nanoparticle events at the orifice of a nanopipet†
- [7] Tuning the selective permeability of polydisperse polymer networks†
- [8] The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation†
- [9] Developing Demonstration Test Catchments as a platform for transdisciplinary land management research in England and Wales
- [10] Atomic spectrometry update: review of advances in the analysis of clinical and biological materials, foods and beverages

Journal Name:Chemical Communications
Research Products
-
CAS no.: 109882-76-0